molecular formula C23H18N2O3S2 B3298018 N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide CAS No. 896362-64-4

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide

Cat. No.: B3298018
CAS No.: 896362-64-4
M. Wt: 434.5 g/mol
InChI Key: SDFJWGIXLLBCFJ-UHFFFAOYSA-N
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Description

N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide is a complex organic compound that features a biphenyl group, a thiazole ring, and a methanesulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. The biphenyl derivative can be synthesized through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated biphenyl in the presence of a palladium catalyst . The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The biphenyl and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methanesulfonylbenzamide moiety may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide is unique due to its combination of biphenyl, thiazole, and methanesulfonylbenzamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S2/c1-30(27,28)21-10-6-5-9-19(21)22(26)25-23-24-20(15-29-23)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFJWGIXLLBCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide
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N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide
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N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide
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N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide
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N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide
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N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide

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